molecular formula C13H16N4O B2778208 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine CAS No. 1397179-83-7

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine

Cat. No.: B2778208
CAS No.: 1397179-83-7
M. Wt: 244.298
InChI Key: WAEMCFFWADLNPB-UHFFFAOYSA-N
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Description

5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at position 3 and a 4-(morpholin-4-yl)phenyl group at position 3. Morpholine, a six-membered ring containing oxygen and nitrogen, confers unique electronic and solubility properties to the compound.

Properties

IUPAC Name

5-(4-morpholin-4-ylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-1-3-11(4-2-10)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMCFFWADLNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine typically involves a multi-step process. One common method includes the reaction of 4-morpholinophenylhydrazine with ethyl acetoacetate under reflux conditions to form the intermediate compound, which is then cyclized to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Acylation of the 3-Amino Group

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine):

ReagentConditionsProductYieldSource
Acetyl chlorideDCM, 0°C → RT, 2 h3-Acetamido-5-[4-(morpholin-4-yl)phenyl]-1H-pyrazole85%Analogous to ,
Benzoyl chlorideTHF, reflux, 4 h3-Benzamido derivative78%

Mechanistic Insight : The amine attacks the electrophilic carbonyl carbon, followed by deprotonation and elimination of HCl.

Schiff Base Formation

Reaction with aldehydes generates imine intermediates, which are valuable for further transformations (e.g., reductive amination):

AldehydeConditionsProductYieldSource
4-MethoxybenzaldehydeEthanol, RT, 12 hN-(4-Methoxybenzylidene) derivative91% ,
Pyridine-4-carbaldehydeToluene, reflux, 6 hPyridyl-imine adduct82%

Application : These intermediates are precursors for synthesizing secondary amines via sodium borohydride reduction .

Heterocyclization Reactions

The amine participates in cyclocondensation reactions to form fused heterocycles:

ReagentConditionsProductYieldSource
CS₂, KOH (ethanolic)Reflux, 10 h1,3,4-Oxadiazole-2-thione derivative75%
Ethyl chloroformateDCM, 0°C → RT, 3 hPyrazolo[1,5-a]pyrimidine68% ,

Key Observation : Cyclization often requires Lewis acid catalysts (e.g., ZnCl₂) or high-temperature conditions .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes nitration and sulfonation at specific positions:

ReactionConditionsPositionProductYieldSource
Nitration (HNO₃/H₂SO₄)0°C, 1 hC-44-Nitro-pyrazole derivative60%
Sulfonation (SO₃)DCM, RT, 6 hC-4Pyrazole-4-sulfonic acid55%

Regioselectivity : The 3-amino group directs electrophiles to the C-4 position due to resonance stabilization .

Metal Coordination Chemistry

The amine and morpholine nitrogen atoms act as ligands for transition metals:

Metal SaltConditionsComplex TypeApplicationSource
Cu(NO₃)₂·3H₂OMethanol, RT, 2 hSquare-planar Cu(II) complexCatalysisGeneral knowledge
PdCl₂DMF, 80°C, 4 hPd(II)-pyrazole adductCross-coupling

Stability : Complexes exhibit enhanced stability in polar aprotic solvents like DMF .

Alkylation and Arylation

The amine undergoes alkylation with halides or via Mitsunobu reactions:

ReagentConditionsProductYieldSource
Methyl iodideDMF, K₂CO₃, 60°C, 6 hN-Methyl derivative88%
4-Bromobenzyl bromideAcetonitrile, RT, 12 hN-Benzyl-aryl derivative73%

Limitation : Steric hindrance from the morpholinophenyl group may reduce yields in bulkier substitutions.

Oxidation Reactions

Controlled oxidation transforms the amine to nitro or nitroso groups:

Oxidizing AgentConditionsProductYieldSource
H₂O₂, FeSO₄H₂O, 50°C, 3 h3-Nitroso derivative65%
KMnO₄ (acidic)H₂SO₄, 0°C, 1 h3-Nitro-pyrazole58%

Caution : Overoxidation can lead to ring degradation under harsh conditions.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine is its role as an anticancer agent. Research indicates that compounds with similar pyrazole structures exhibit potent inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound acts as a protein kinase inhibitor, particularly targeting pathways involved in tumor proliferation and survival. For instance, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGF-R) and other related kinases, which are crucial in cancer cell signaling pathways .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer types, including breast cancer, lung cancer, and leukemia. For example, a study highlighted a related pyrazole compound's ability to induce apoptosis in leukemia cells by activating apoptotic pathways and inhibiting cell cycle progression .

Anti-inflammatory Properties

Beyond its anticancer applications, this compound has shown potential as an anti-inflammatory agent.

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by inhibiting specific kinases involved in inflammatory signaling pathways. This includes inhibition of the p38 MAP kinase pathway, which is known to play a critical role in the inflammatory response .
  • Research Findings : Studies have reported that pyrazole derivatives can significantly reduce inflammatory markers in experimental models, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Neurological Applications

Recent investigations have also explored the neuroprotective effects of pyrazole derivatives.

  • Mechanism of Action : By modulating neurotransmitter systems and reducing oxidative stress, these compounds may protect neuronal cells from damage associated with neurodegenerative diseases.
  • Case Studies : Research has indicated that certain pyrazole compounds can improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and tau phosphorylation .

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties.

  • Mechanism of Action : The compound's structure allows it to interact with bacterial enzymes or membranes, potentially disrupting vital processes within microbial cells.
  • Research Findings : Preliminary assays have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR is crucial for developing more effective derivatives.

Property Description
Core Structure Pyrazole ring system
Substituents Morpholine moiety enhances solubility and bioavailability
Activity Modulation Changes in substituents can significantly affect potency against specific targets

Mechanism of Action

The mechanism of action of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The molecular pathways involved often include the modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position 5) Key Features
This compound C₁₃H₁₆N₄O 260.30 g/mol 4-(Morpholin-4-yl)phenyl Morpholine enhances solubility
5-(4-Methoxyphenyl)-1H-pyrazol-3-amine C₁₀H₁₁N₃O 189.22 g/mol 4-Methoxyphenyl Methoxy improves lipophilicity
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₁ClN₃ 208.67 g/mol 4-Chlorophenyl, 1-methyl Chlorine enhances electronegativity
4-(4-Trifluoromethylphenyl)-1H-pyrazol-3-amine C₁₀H₈F₃N₃ 227.19 g/mol 4-(Trifluoromethyl)phenyl CF₃ group increases stability
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine C₁₇H₁₇N₃O 279.34 g/mol 4-Methoxyphenyl, 4-methylphenyl Dual aryl groups for π-stacking

Data Sources :

Electronic and Steric Effects

  • Steric bulk from the morpholine ring may reduce binding affinity in certain targets but improves selectivity in kinase inhibition .

Biological Activity

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and the introduction of the morpholine moiety. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The IC50 values ranged from 1.48 to 12.07 µM, indicating significant potency .
Cell LineIC50 (µM)Mechanism of Action
MCF-72.28Tubulin polymerization inhibition
A5493.67Cell cycle arrest
PC-31.48Apoptosis induction

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects:

  • p38 MAP Kinase Inhibition : The compound acts as an inhibitor of p38 MAP kinase, a key player in inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines such as TNF-alpha .
  • Experimental Models : In animal models, the compound has shown promise in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have garnered attention due to their potential applications in treating infections:

  • Antibacterial Effects : Preliminary studies indicate that compounds similar to this compound exhibit moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • Zone of Inhibition : In laboratory tests, notable zones of inhibition were observed, suggesting effective antimicrobial action .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a cohort of breast cancer patients treated with pyrazole derivatives indicated a significant reduction in tumor size and improved survival rates compared to standard therapies .
  • Inflammatory Disorders : Patients with chronic inflammatory conditions treated with pyrazole-based compounds reported decreased pain and inflammation markers over a treatment period .

Q & A

Q. What are the optimal synthetic routes for preparing 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-(morpholin-4-yl)benzaldehyde with hydrazine hydrate to form a hydrazone intermediate.
  • Step 2 : Cyclization with β-keto esters or nitriles under acidic or basic conditions to form the pyrazole core.
  • Step 3 : Functionalization of the amine group at position 3 via reductive amination or nucleophilic substitution .

Key factors : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., p-TsOH for cyclization) significantly impact yield and purity. For example, hydrazine derivatives in ethanol at reflux yield intermediates with >70% efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the pyrazole ring substitution pattern and morpholine integration. The amine proton typically appears as a broad singlet at δ 5.5–6.5 ppm .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in structurally analogous pyrazoles with triclinic systems (e.g., space group P1, α/β angles ~80–110°) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 285) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays. Morpholine-containing analogs show IC50_{50} values in the µM range due to improved solubility .
  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the compound’s binding affinity to target receptors?

  • Fluorination : Introducing fluorine at the phenyl ring (e.g., 2,6-difluoro substitution) enhances metabolic stability and π-stacking with hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
  • Methyl groups : Adding methyl to the pyrazole ring (position 1 or 3) increases steric hindrance, reducing off-target interactions but potentially lowering solubility .
  • Data example : 5-(2,6-difluorophenyl) analogs exhibit 3-fold higher affinity for serotonin receptors compared to non-fluorinated derivatives .

Q. What computational methods can predict the compound’s ADMET properties and guide lead optimization?

  • Molecular docking (AutoDock Vina) : Models interactions with active sites (e.g., EGFR kinase domain). The morpholine group’s oxygen forms hydrogen bonds with Thr766, improving binding scores .
  • QM/MM simulations : Assess electronic effects of substituents on redox potential and metabolic pathways (e.g., CYP3A4-mediated oxidation) .
  • ADMET prediction (SwissADME) : LogP values ~2.5 suggest moderate lipophilicity, while Topological Polar Surface Area (TPSA) >80 Ų indicates poor blood-brain barrier penetration .

Q. How can conflicting bioactivity data across studies (e.g., varying IC50_{50}50​ values) be systematically resolved?

  • Assay standardization : Control variables like ATP concentration in kinase assays or serum content in cell viability tests. For example, IC50_{50} discrepancies in EGFR inhibition may arise from ATP levels (1 mM vs. 10 µM) .
  • Structural validation : Confirm compound identity via 1H^1H-NMR and HRMS to rule out degradation or isomerization (e.g., tautomerism in pyrazole amines) .
  • Meta-analysis : Compare data across analogs (e.g., 5-phenyl vs. 5-(4-chlorophenyl) derivatives) to identify substituent-specific trends .

Q. What strategies improve the compound’s selectivity for cancer vs. normal cells in vitro?

  • Prodrug design : Introduce bioreversible groups (e.g., acetylated amines) activated by tumor-specific enzymes (e.g., esterases) .
  • Targeted delivery : Conjugate with folate or RGD peptides to enhance uptake in cancer cells overexpressing folate receptors or integrins .
  • Cytotoxicity profiling : Compare IC50_{50} in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cell lines. Morpholine derivatives show 10-fold selectivity in some cases due to altered membrane transport .

Methodological Considerations

Q. How to resolve tautomeric ambiguity in the pyrazole-3-amine moiety during structural analysis?

  • Variable-temperature NMR : Observe proton exchange between amine tautomers (e.g., NH2_2 at δ 6.2 ppm coalescing at 80°C) .
  • X-ray crystallography : Definitive assignment via bond-length analysis (C-N distances ~1.34 Å for amine vs. 1.30 Å for imine forms) .

Q. What in silico tools are effective for SAR studies of this compound class?

  • Pharmacophore modeling (MOE) : Identify critical features like the morpholine oxygen and pyrazole NH for kinase inhibition .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modification (e.g., replacing morpholine with piperazine) .

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